molecular formula C18H16O5 B8693570 5-(9-oxo-9H-xanthen-2-yloxy)pentanoic acid

5-(9-oxo-9H-xanthen-2-yloxy)pentanoic acid

Cat. No. B8693570
M. Wt: 312.3 g/mol
InChI Key: ZCUWRMCUAYZEHP-UHFFFAOYSA-N
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Patent
US05306562

Procedure details

Ethyl 5-(9-oxoxanthen-2-oxy)valerate (7.0 g, 21 mmol) prepared as described above was suspended in 95% EtOH (50 mL), and 4 N aqueous NaOH (50 mL, 0.2 mmol) was added. The reaction mixture was homogeneous within 1h, and saponification proceeded at 25° C. for a total of 4 h. Subsequently, 12 N aqueous HCl (17 mL) was added with cooling to adjust the pH to 3. A light-gray precipitate formed, which was collected, washed with water (3×10 mL), and dried in vacuo over P2O5, to give the free acid product. Yield: 6.1 g (94%). A small amount of the product was recrystallized from n-hexane-EtOH (10:1) for elemental analysis in accordance with structure. Light beige needles, m.p. 151-152° C.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:15]2[CH:14]=[C:13]([O:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([O:23]CC)=[O:22])[CH:12]=[CH:11][C:10]=2[O:9][C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2.[OH-].[Na+].Cl>CCO>[O:1]=[C:2]1[C:15]2[CH:14]=[C:13]([O:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH:12]=[CH:11][C:10]=2[O:9][C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
O=C1C2=CC=CC=C2OC=2C=CC(=CC12)OCCCCC(=O)OCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
17 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
proceeded at 25° C. for a total of 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
A light-gray precipitate formed
CUSTOM
Type
CUSTOM
Details
which was collected
WASH
Type
WASH
Details
washed with water (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5
CUSTOM
Type
CUSTOM
Details
to give the free acid product
CUSTOM
Type
CUSTOM
Details
A small amount of the product was recrystallized from n-hexane-EtOH (10:1) for elemental analysis in accordance with structure

Outcomes

Product
Name
Type
Smiles
O=C1C2=CC=CC=C2OC=2C=CC(=CC12)OCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.